(Z)-S-(2-((6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate
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Overview
Description
(Z)-S-(2-((6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d]thiazole core, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-S-(2-((6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the methoxyethyl group: This step involves the alkylation of the benzo[d]thiazole core with 2-methoxyethyl bromide in the presence of a base such as potassium carbonate.
Formation of the (Z)-ylidene moiety: This is achieved by the condensation of the methoxyethyl-substituted benzo[d]thiazole with an appropriate aldehyde or ketone.
Attachment of the ethanethioate group: The final step involves the reaction of the (Z)-ylidene intermediate with ethanethioate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
(Z)-S-(2-((6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the (Z)-ylidene moiety to the corresponding alkane.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alkanes.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The benzo[d]thiazole core is known for its biological activity, making this compound a potential candidate for drug development.
Medicine: It may have therapeutic potential due to its ability to interact with biological targets.
Industry: This compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-S-(2-((6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate involves its interaction with specific molecular targets. The benzo[d]thiazole core can interact with enzymes or receptors, modulating their activity. The (Z)-ylidene moiety may also play a role in binding to these targets, enhancing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole derivatives: These compounds share the benzo[d]thiazole core and may have similar biological activities.
Methoxyethyl-substituted compounds: These compounds have a methoxyethyl group, which can influence their chemical and biological properties.
Uniqueness
(Z)-S-(2-((6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the (Z)-ylidene moiety and the ethanethioate group further distinguishes it from other similar compounds.
Properties
IUPAC Name |
S-[2-[[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]amino]-2-oxoethyl] ethanethioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S2/c1-10(18)22-9-14(19)16-15-17(6-7-20-2)12-5-4-11(21-3)8-13(12)23-15/h4-5,8H,6-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSFZMDBGDKYHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(=O)N=C1N(C2=C(S1)C=C(C=C2)OC)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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